(3-Nitrobutyl)benzene
Description
(3-Nitrobutyl)benzene is an aromatic hydrocarbon derivative featuring a nitro group (-NO₂) attached to the third carbon of a butyl chain, which is itself bonded to a benzene ring. The meta-substitution of the nitro group on the butyl chain distinguishes it from other nitroalkylbenzenes, where substituents may occupy different positions on either the aromatic ring or the alkyl chain.
Properties
CAS No. |
63819-79-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-nitrobutylbenzene |
InChI |
InChI=1S/C10H13NO2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
CESWKWMCPQDRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Nitrobutyl)benzene can be synthesized through several methods. One common approach involves the nitration of butylbenzene. The nitration process typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of (3-Nitrobutyl)benzene follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity (3-Nitrobutyl)benzene suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (3-Nitrobutyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Nitrobutyl)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Nitrobutyl)benzene involves its interaction with molecular targets and pathways within a system. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression .
Comparison with Similar Compounds
Structural Analogues with Nitro Groups on the Benzene Ring
Compounds such as N-isobutyl-3-methyl-4-nitrobenzamide () and N-(3-acetylphenyl)-2-nitrobenzenesulfonamide () feature nitro groups directly on the benzene ring. These compounds exhibit distinct electronic effects:
- Electronic Effects : The nitro group withdraws electron density from the aromatic ring, reducing its reactivity toward electrophilic substitution. In contrast, (3-Nitrobutyl)benzene’s nitro group is on the alkyl chain, which may delocalize electron effects less efficiently, leaving the benzene ring more reactive .
- Biological Activity: Nitroaromatics like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide () show targeted bioactivity due to nitro group interactions with enzymes or receptors. (3-Nitrobutyl)benzene’s nitroalkyl structure might confer different pharmacokinetic properties, such as altered solubility or metabolic stability .
Table 1: Structural Comparison of Nitro-Substituted Compounds
| Compound | Nitro Group Position | Key Features |
|---|---|---|
| (3-Nitrobutyl)benzene | C3 of butyl chain | Alkyl chain nitro, meta-substituted |
| N-isobutyl-4-nitrobenzamide | Para on benzene | Aromatic nitro, amide functional group |
| 1-(3-Chloropropyl)-3-nitrobenzene | Meta on benzene | Chloropropyl chain, nitro on ring |
Alkyl-Substituted Nitrobenzenes
Compounds like 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene () and (3-Heptyl)benzene () highlight the impact of alkyl chain length and substituent positioning:
- Substituent Position : The meta-substitution of the nitro group in (3-Nitrobutyl)benzene contrasts with ortho or para positions in analogues (e.g., 1-(3-Chloropropyl)-2-nitrobenzene , ). Meta substitution reduces steric hindrance and may enhance thermal stability compared to ortho-substituted derivatives .
- Chain Length Effects : Longer alkyl chains (e.g., heptyl in ) increase hydrophobicity, while shorter chains (butyl) balance solubility and reactivity. The nitro group’s presence on the butyl chain could modulate lipophilicity, affecting applications in drug delivery or polymer chemistry .
Table 2: Physical and Chemical Properties of Alkyl-Nitrobenzenes
| Compound | Boiling Point (°C) | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|---|
| (3-Nitrobutyl)benzene | ~250 (estimated) | Low in water | Moderate electrophilic addition |
| 1-(3-Chloropropyl)-2-nitrobenzene | 280–285 | Insoluble | High halogen reactivity |
| n-Heptylbenzene | 243 | Hydrophobic | Inert under mild conditions |
Functional Group Interactions
The nitro group’s electron-withdrawing nature in (3-Nitrobutyl)benzene contrasts with compounds bearing electron-donating groups (e.g., acetyl in ). For example:
- N-(3-acetylphenyl)-2-nitrobenzenesulfonamide () demonstrates how competing electronic effects (acetyl donating vs. nitro withdrawing) create unique reactivity profiles.
- 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene () shows that combining nitro with halogen substituents enhances biological potency. (3-Nitrobutyl)benzene’s lack of halogens may reduce toxicity but limit pesticidal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
